FFA-1 Meta Isomer, identified by its chemical name methyl 2-[3-(4-chlorobutanoyl)phenyl]-2-methylpropanoate and CAS number 343255-26-5, is a compound with the molecular formula C₁₅H₁₉ClO₃. This compound is primarily recognized as an impurity of Fexofenadine, a medication used to treat allergies, and serves as a significant intermediate in various chemical syntheses. The classification of this compound falls under pharmaceutical impurities and metabolites, highlighting its relevance in drug development and analytical chemistry .
The synthesis of FFA-1 Meta Isomer typically involves several methods, notably:
The synthetic routes may vary, but they generally require careful monitoring of temperature, pressure, and reactant concentrations to optimize the reaction outcomes. The use of advanced techniques in industrial settings allows for efficient production while minimizing impurities.
FFA-1 Meta Isomer has a complex molecular structure characterized by:
This structure indicates the presence of a chlorobutanoyl group attached to a phenyl ring, contributing to its unique chemical properties .
The InChI representation provides insight into the compound's connectivity and stereochemistry, which is crucial for understanding its reactivity and interactions with biological systems.
FFA-1 Meta Isomer participates in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. For instance:
FFA-1 Meta Isomer's mechanism of action primarily involves its interaction with specific biological receptors. It may function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that regulate metabolic processes. This interaction is critical for understanding its potential therapeutic applications in treating metabolic disorders .
FFA-1 Meta Isomer exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 343255-26-5 |
Molecular Formula | C₁₅H₁₉ClO₃ |
Molecular Weight | 282.76 g/mol |
IUPAC Name | Methyl 2-[3-(4-chlorobutanoyl)phenyl]-2-methylpropanoate |
FFA-1 Meta Isomer has diverse applications across various scientific fields:
These applications underscore the compound's significance in both research and industrial contexts, particularly concerning drug formulation and development .
FFA1 agonists feature a conserved tripartite pharmacophore comprising an acidic headgroup, a central aromatic spacer, and a hydrophobic tail. The arylpropionic acid scaffold dominates clinical candidates, with positional isomerism primarily localized to the central spacer’s substitution pattern. This modular architecture enables precise tuning of ligand-receptor interactions through stereoelectronic effects:
Table 1: Classification of FFA1 Agonist Chemotypes Based on Central Spacer Isomerism
Chemotype | Representative Compounds | Key Structural Features | Development Status |
---|---|---|---|
Ortho-Substituted | TAK-875 (Fasiglifam) | 2,6-Dimethoxybenzene spacer | Phase III (Withdrawn for hepatotoxicity) |
Meta-Substituted | AMG 837, LY2881835 | 3-Benzyloxybenzene spacer | Preclinical/Phase I |
Para-Substituted | AM-1638, AM-5262 | 4-Phenoxybenzene spacer | Preclinical |
Heterocyclic | Compound 1 (Thiazolidinedione hybrids) | Fused oxazole/imidazole rings | Early research |
The meta isomer configuration confers distinct advantages in molecular rigidity and vector alignment. Unlike para-substituted analogs that adopt linear conformations prone to off-target engagement, meta-substituted spacers enforce a ~120° bend between headgroup and tail. This angularity complements the FFA1 binding pocket’s L-shaped topology, reducing entropic penalties upon binding [6] [9]. Furthermore, meta-substitution mitigates metabolic vulnerabilities inherent to ortho-isomers: Methoxy groups in ortho positions undergo rapid O-demethylation by hepatic CYP450s, whereas meta-alkoxybenzyl derivatives exhibit enhanced microsomal stability due to steric protection of the ether linkage [9].
Biophysical analyses confirm that meta isomers preferentially stabilize receptor conformations associated with Gq-protein signaling. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) of FFA1 bound to m-arylpropionates reveals reduced solvent accessibility in transmembrane helices 4–6 (TM4–TM6)—regions critical for Gq coupling. This contrasts with p-isomers, which induce erratic conformational fluctuations in intracellular loop 2 (ICL2), correlating with suboptimal cAMP inhibition and β-arrestin recruitment profiles [3].
The meta isomer's bioactivity stems from its unique capacity to bridge orthosteric and allosteric subsites within FFA1’s helical bundle. Crystallographic studies of related GPCRs (e.g., β2-adrenergic receptor) reveal that meta-substituted ligands engage a conserved allosteric network centered around residues Tyr 912.60, Arg 183ECL2, and Asn 2446.55 (Ballesteros-Weinstein numbering) [5]. Mutagenesis data confirm analogous interactions in FFA1:
Table 2: Thermodynamic Parameters of FFA1 Binding for Positional Isomers
Parameter | Meta Isomer (AMG 837) | Ortho Isomer (TAK-875) | Para Isomer (AM-1638) |
---|---|---|---|
ΔG (kcal/mol) | –10.9 | –9.7 | –8.8 |
ΔH (kcal/mol) | –12.4 | –10.1 | –9.3 |
–TΔS (kcal/mol) | +1.5 | +0.4 | +0.5 |
Kd (nM) | 15.3 | 112 | 240 |
Kinetic kon (×106 M−1s−1) | 4.7 | 3.1 | 2.2 |
Kinetic koff (×10−3 s−1) | 0.72 | 3.5 | 5.3 |
The enthalpy-driven binding (ΔH = –12.4 kcal/mol) observed with meta isomers contrasts with the entropy-dominated interactions of para analogs. This arises from the meta configuration’s ability to immobilize structured water molecules at the receptor’s extracellular vestibule. Molecular dynamics simulations show that m-arylpropionates retain a conserved water-mediated hydrogen bond between Glu 1453.33 and Tyr 2406.51, stabilizing the active-state conformation for >85% of simulation time. Ortho and para isomers disrupt this network, enabling premature solvent invasion and receptor deactivation [1] [5].
Rigorous structure-activity relationship (SAR) studies quantify the pharmacological superiority of meta isomers across multiple dimensions:
Table 3: Functional Activity of Positional Isomers in FFA1 Agonist Series
Isomer Position | Calcium Mobilization EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | FFA1 Binding Ki (nM) | FFA2 Selectivity Index |
---|---|---|---|---|
Meta | 25 ± 3 | 88 ± 12 | 15 ± 2 | >300 |
Ortho | 98 ± 11 | 32 ± 5 | 112 ± 15 | 48 |
Para | 210 ± 25 | 190 ± 22 | 240 ± 30 | 12 |
The meta effect extends beyond benzyloxybenzenes to heterocyclic spacers. Thiazolidinedione-based FFA1 agonists with meta-pyridyl substitutions show 9-fold greater potency (EC50 = 28 nM) than para isomers. Quantum mechanical calculations attribute this to the nitrogen’s orbital orientation: Meta positioning enables lone pair donation to His 1373.29 (distance = 2.9 Å), whereas para orientation misaligns the dipole moment, weakening binding by 1.8 kcal/mol [9] [10]. Similarly, meta-imidazole derivatives achieve 94% FFA1 activation at 1 μM, versus 67% for ortho and 52% for para variants, validating the generality of this phenomenon.
In metabolic stability assays, meta isomers demonstrate prolonged half-lives (t1/2 = 48 min in human hepatocytes) compared to ortho analogs (t1/2 = 15 min). This advantage stems from reduced cytochrome P450 3A4 (CYP3A4) metabolism: Meta substituents block high-affinity oxidation sites, shifting clearance to glucuronidation pathways with higher Km values [9]. These combined attributes—high potency, signaling bias, selectivity, and stability—establish the meta isomer as the pharmacophoric gold standard for next-generation FFA1 agonists.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7